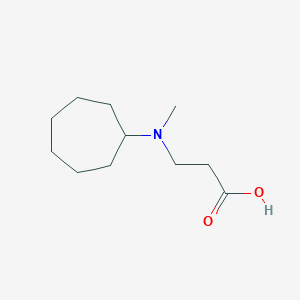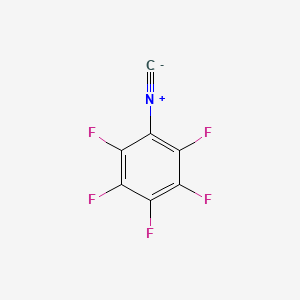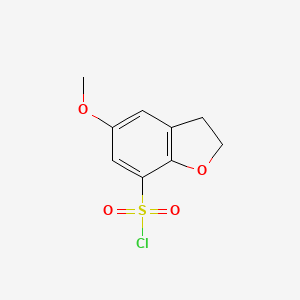
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride is an organic compound with the molecular formula C9H9ClO4S It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 5-position, a dihydrobenzofuran ring, and a sulfonyl chloride group at the 7-position
Preparation Methods
The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2,3-dihydro-1-benzofuran.
Sulfonylation: The key step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride primarily involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The specific molecular targets and pathways depend on the context of its use, such as the type of enzyme or protein being studied.
Comparison with Similar Compounds
Similar compounds to 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride include:
- 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid
- 5-Methoxy-2,3-dihydro-1-benzofuran-7-carbaldehyde
- 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonic acid
Properties
Molecular Formula |
C9H9ClO4S |
|---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h4-5H,2-3H2,1H3 |
InChI Key |
HXNCBBXRSJFXLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)S(=O)(=O)Cl)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



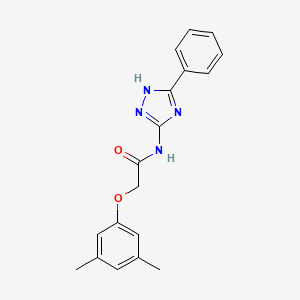
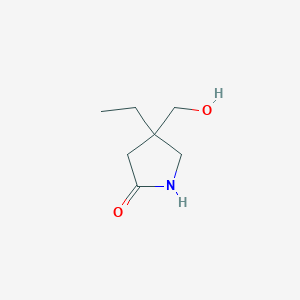
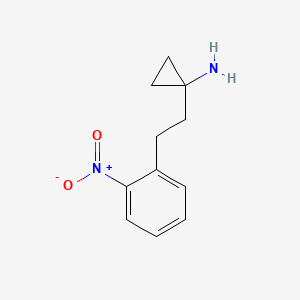
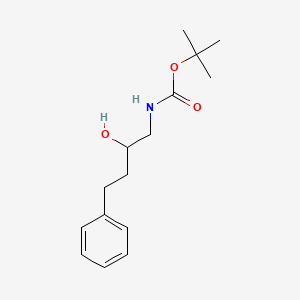
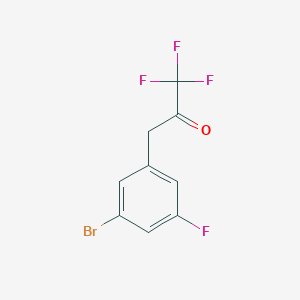
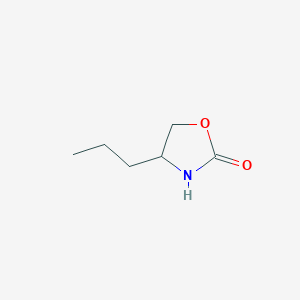
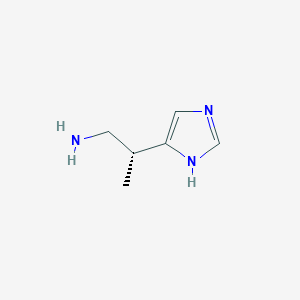
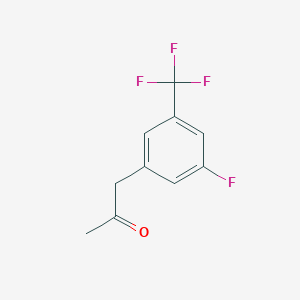
![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)
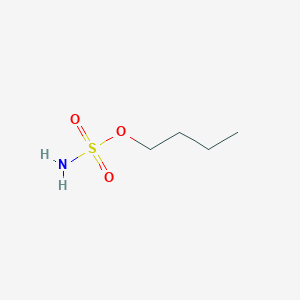
![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)
